molecular formula C11H6F4N2O2 B2686662 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 948293-85-4

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2686662
CAS No.: 948293-85-4
M. Wt: 274.175
InChI Key: BXPLWIZOBIKMDO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole Derivatives

Pyrazole chemistry originated in the late 19th century with Hans von Pechmann’s seminal synthesis of pyrazole from acetylene and diazomethane. Early work focused on simple derivatives, but the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds marked a turning point, revealing pyrazoles’ biological relevance. Medicinal applications expanded rapidly in the 1990s with COX-2 inhibitors like celecoxib, demonstrating pyrazole’s capacity to modulate enzymatic activity through hydrogen bonding and steric effects.

The introduction of carboxylic acid substituents, as seen in pyrazole-4-carboxylic acid derivatives, emerged from efforts to enhance water solubility and metal-chelating properties. X-ray diffraction studies of pyrazole-4-carboxylic acid in the early 2000s revealed quasi-linear ribbons stabilized by dynamic O–H···N hydrogen bonds, providing structural blueprints for rational drug design.

Significance of Trifluoromethyl-Substituted Pyrazoles in Medicinal Chemistry

Trifluoromethyl groups confer unique advantages in drug discovery:

  • Metabolic stability : The C–F bond’s strength resists oxidative degradation
  • Lipophilicity modulation : LogP increases by ~0.7 per CF3 group
  • Electron-withdrawing effects : Polarizes adjacent π-systems for enhanced target binding

In 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the CF3 group at position 5 creates a steric and electronic environment favorable for enzyme inhibition. Structural analogs show nanomolar activity against pyruvate kinase M2 (PKM2), a target in cancer metabolism. The compound’s carboxylic acid moiety further enables salt formation for improved pharmacokinetics—a strategy employed in 34% of FDA-approved small-molecule drugs.

Research Trajectory of Fluorinated Heterocyclic Compounds

Fluorine’s incorporation into heterocycles follows three key trends:

  • Regioselective fluorination : Modern methods achieve >90% selectivity in pyrazole fluorination using N-fluoropyridinium salts
  • Tandem cyclization-fluorination : One-pot syntheses reduce step counts, as demonstrated in the preparation of 5-CF3 pyrazoles from di-Boc trifluoromethylhydrazine
  • Computational modeling : Density functional theory (DFT) predicts CF3 group effects on pyrazole ring distortion (average 7.5° angle deformation)

The dual fluorination in 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exemplifies these advances. The 2-fluorophenyl group’s ortho-substitution pattern minimizes metabolic hydroxylation while maintaining planar geometry for target engagement.

Academic and Industrial Research Interest in Pyrazole-4-Carboxylic Acids

Patent analysis reveals a 300% increase in pyrazole-4-carboxylic acid derivative filings from 2015–2025, driven by their utility as:

  • Kinase inhibitor intermediates : 62% of JAK2 inhibitor patents cite pyrazole-4-carboxylate precursors
  • Herbicidal adjuvants : Enhances glyphosate uptake by 40% in resistant weeds
  • Metal-organic frameworks (MOFs) : Coordinate transition metals with Kd values ≤10 nM

Industrial synthesis methods prioritize atom economy, as seen in a 2025 Chinese patent achieving 89% yield via propargyl alcohol cyclization—a 22% improvement over traditional hydrazine routes. Academic studies employ solid-state NMR to resolve dynamic proton disorders in pyrazole-4-carboxylic acid crystals, informing polymorph control strategies.

Table 1: Synthetic Methods for 1-(2-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

Method Yield (%) Selectivity Key Advantage Source
Propargyl alcohol cyclization 89 95:5 regio One-pot, minimal purification
Knorr-type condensation 67 88:12 regio Scalable to kilogram batches
Halogenative cyclization 78 99:1 regio Ambient temperature conditions

Properties

IUPAC Name

1-(2-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPLWIZOBIKMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluorine and trifluoromethyl groups. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Industrial production methods often employ catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Conversely, hydrolysis of its ethyl ester derivative (C₁₃H₁₀F₄N₂O₂) to the free acid is achieved via reflux with NaOH (50 mL H₂O, 0.12 mol NaOH, 0.5 hr), yielding >96% purity after acidification .

Reaction Type Conditions Product Yield
EsterificationEthanol, H₂SO₄, refluxEthyl 5-(trifluoromethyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate~85%*
HydrolysisNaOH (aq), reflux, 0.5 hr1-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid>96%

*Estimated based on analogous reactions .

Substitution Reactions

The electron-withdrawing trifluoromethyl and fluorine groups direct electrophilic substitution to the pyrazole ring’s C3 position. Halogenation and nitration occur under controlled conditions:

Reagent Conditions Product Selectivity
Cl₂, FeCl₃DCM, 0°C, 2 hr3-Chloro-1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid>90% at C3
HNO₃, H₂SO₄0–5°C, 1 hr3-Nitro derivativeModerate (60–70%)

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Oxidation and Decarboxylation

The carboxylic acid undergoes decarboxylation at elevated temperatures (≥200°C), yielding CO₂ and the corresponding pyrazole derivative. Controlled oxidation with KMnO₄ in acidic conditions selectively modifies side chains without ring degradation .

Reaction Conditions Product Notes
Decarboxylation220°C, inert atmosphere1-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazoleRequires anhydrous conditions
Oxidation (KMnO₄)H₂SO₄, 60°C, 3 hrKetone formation (if alkyl side chains present)Limited applicability

Metal-Catalyzed Cross-Couplings

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings at the C3 position when functionalized with a bromine substituent. This enables aryl group introduction for advanced material synthesis .

Catalyst Conditions Product Yield
Pd(PPh₃)₄Dioxane, K₂CO₃, 80°C, 12 hr3-Aryl-1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid65–78%

Salt Formation

The acid readily forms salts with bases (e.g., sodium, ammonium), enhancing solubility for pharmaceutical formulations.

Base Conditions Product Application
NaOHRT, H₂O, 1 hrSodium saltDrug intermediates
NH₄OHEthanol, 0°C, 30 minAmmonium saltAgrochemicals

Thermal and Chemical Stability

The compound demonstrates stability under standard conditions but degrades in strong acids/bases (pH <2 or >12) . Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, attributed to trifluoromethyl group cleavage .

Biological Activity Modulation

Derivatization at C3/C5 positions alters bioactivity. For example:

  • Amide formation (via coupling with amines) enhances enzyme inhibition (e.g., COX-2 IC₅₀ = 0.3 µM) .

  • Ester prodrugs improve bioavailability in pharmacokinetic studies .

Key Structural Influences on Reactivity:

  • Trifluoromethyl group : Increases electrophilicity at C3 and stabilizes intermediates via inductive effects .

  • 2-Fluorophenyl substituent : Steric hindrance reduces reactivity at the ortho position, favoring para substitution in aryl couplings .

  • Carboxylic acid : Enables hydrogen bonding and salt formation, critical for crystallinity and solubility .

This reactivity profile positions the compound as a versatile scaffold in medicinal chemistry and materials science .

Scientific Research Applications

Pharmaceutical Development

Mechanism of Action
The compound is being investigated for its potential as a novel anti-inflammatory and analgesic agent. Its unique trifluoromethyl group enhances its pharmacological properties, making it a candidate for drugs that target inflammatory pathways. Preliminary studies indicate that derivatives of this compound may exhibit superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their distinct mechanism of action .

Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid showed significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The most potent derivative exhibited an IC50 value of 25 µM, indicating strong potential for development into therapeutic agents .

Agricultural Chemistry

Role in Herbicide Development
This compound serves as a key intermediate in the synthesis of herbicides. Its structure allows for effective weed control while minimizing crop damage. Research has shown that formulations containing this compound can reduce herbicide resistance in target weed species, providing a sustainable approach to pest management .

Data Table: Herbicidal Activity

Herbicide FormulationActive Ingredient ConcentrationEfficacy (%)Crop Safety
Formulation A50 g/L85High
Formulation B100 g/L90Moderate
Formulation C75 g/L80High

Material Science

Enhanced Material Properties
In material science, 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is utilized to develop advanced materials with improved thermal and chemical stability. Its incorporation into polymer matrices has been shown to enhance the mechanical properties and durability of the materials .

Biochemistry

Enzyme Inhibition Studies
Researchers have employed this compound in studying enzyme inhibitors, particularly those involved in metabolic pathways. By understanding how this compound interacts with specific enzymes, scientists can identify potential therapeutic targets for diseases related to metabolic dysregulation .

Case Study: Enzyme Interaction
In a recent study, the compound was tested against various enzyme targets, revealing significant inhibition of certain kinases involved in cancer progression. The results indicated a dose-dependent response, with an IC50 value as low as 15 µM for one specific kinase .

Environmental Science

Development of Eco-friendly Pesticides
The compound contributes to the formulation of environmentally friendly pesticides. Research indicates that its use can lead to reduced ecological impact while maintaining effective pest control measures. This aligns with sustainable agricultural practices aimed at reducing chemical runoff and promoting biodiversity .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-4-carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents (Pyrazole/Phenyl) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 2-Fluorophenyl, 5-CF₃ C₁₁H₇F₄N₂O₂ 283.19 Pharmaceutical intermediate; commercial availability
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 4-Methylphenyl, 5-CF₃ C₁₂H₉F₃N₂O₂ 270.21 Higher lipophilicity (logP ~3.5); agrochemical research
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Thiazolyl-linked 3-fluorophenyl, 5-CF₃ C₁₄H₇F₄N₃O₂S 357.29 Enhanced π-stacking; antimicrobial studies
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 2-Cl-5-F-phenyl, 5-pyrrole C₁₄H₉ClF₃N₃O₂ 305.69 Lower pKa (2.38); kinase inhibition
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pyridinyl (3-Cl, 5-CF₃), 5-CF₃ C₁₁H₄ClF₆N₃O₂ 367.61 Dual -CF₃ groups; herbicide development

Key Structural and Functional Differences:

Substituent Effects on Acidity :

  • The 2-fluorophenyl group in the target compound increases acidity compared to the 4-methylphenyl analog due to stronger electron-withdrawing effects (-F vs. -CH₃) .
  • The pyridinyl derivative () exhibits even higher acidity due to the electron-deficient pyridine ring .

Bioactivity and Applications :

  • Compounds with heterocyclic substitutions (e.g., thiazolyl in ) show improved antimicrobial activity, likely due to enhanced membrane penetration .
  • The pyrrole-substituted analog () demonstrates kinase inhibition, attributed to its planar structure and hydrogen-bonding capacity .

Synthetic Accessibility :

  • The target compound and its 4-methylphenyl analog are synthesized via hydrazine cyclization with β-keto esters, while thiazolyl/pyridinyl derivatives require additional cross-coupling steps (e.g., Suzuki-Miyaura) .
  • The pyridinyl derivative () involves Pd-catalyzed amidation, increasing synthetic complexity .

Physicochemical Properties: Lipophilicity (logP) varies significantly: the 4-methylphenyl analog (logP ~3.5) is more hydrophobic than the target compound (logP ~2.8), impacting bioavailability .

Biological Activity

1-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 948293-85-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a candidate for various therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • Molecular Formula : C11H6F4N2O2
  • Molecular Weight : 274.17 g/mol
  • Purity : ≥95%
  • InChI Key : BXPLWIZOBIKMDO-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
  • NCI-H460 (Lung Cancer) : Similar efficacy was noted, suggesting its potential as a chemotherapeutic agent.

Table 1 summarizes the cytotoxic effects observed in different studies:

Cell LineIC50 (µM)Reference
MCF73.79Bouabdallah et al., 2022
NCI-H46012.50Bouabdallah et al., 2022
SF-26842.30Bouabdallah et al., 2022

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The specific mechanisms of action for this compound include:

  • Inhibition of COX enzymes : Leading to reduced prostaglandin synthesis.
  • Reduction of inflammatory cytokines : Such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.

The biological activity of 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, an essential regulator of mitosis, with an IC50 value indicating strong binding affinity.
  • Topoisomerase II Inhibition : This inhibition leads to disruption in DNA replication and transcription processes in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 cells, suggesting its potential as a therapeutic agent for breast cancer.
  • Combination Therapies : Research indicates that combining this pyrazole derivative with other chemotherapeutic agents may enhance overall efficacy and reduce side effects.

Q & A

Q. What are the key synthetic strategies for preparing 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation or cross-coupling reactions. For cyclocondensation, ethyl acetoacetate, DMF-DMA, and fluorinated phenylhydrazine derivatives are condensed under reflux (80–100°C) in ethanol, followed by hydrolysis with NaOH to yield the carboxylic acid . For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids are used in deoxygenated DMF/water mixtures at 80–90°C. Yields depend on solvent polarity, catalyst loading, and stoichiometry of boronic acid derivatives. For example, using 5 mol% Pd catalyst and 1.2 equivalents of 2-fluorophenylboronic acid improves coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve substituent effects (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C NMR; J-coupling for fluorine in 2-fluorophenyl at ~8–10 Hz) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >97% purity, as validated for analogous pyrazole-carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict electronic effects of the 2-fluorophenyl and trifluoromethyl groups on reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. The trifluoromethyl group lowers LUMO energy (~-1.8 eV), enhancing electrophilicity, while the 2-fluorophenyl group induces steric hindrance, reducing π-stacking in crystal lattices. Solvent models (e.g., PCM for DMSO) refine dipole moments and polar surface areas for solubility predictions .

Q. What strategies resolve contradictions in biological activity data between fluorinated pyrazole analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of analogs with varying substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) in enzyme inhibition assays. For example, 2-fluorophenyl derivatives show higher steric hindrance, reducing binding affinity to hydrophobic enzyme pockets .
  • Crystallographic Analysis : X-ray diffraction (e.g., Cu-Kα radiation, 100 K) reveals conformational differences. A study of ethyl 1-phenyl-pyrazole-3-carboxylate showed that para-substituents adopt coplanar orientations, whereas ortho-substituents (e.g., 2-fluorophenyl) induce torsional angles >30°, altering binding modes .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer: Slow evaporation from ethanol/water (7:3 v/v) at 4°C produces single crystals. Additives like hexane (5% v/v) reduce nucleation density. For analogous compounds, monoclinic P2₁/c space groups are common, with unit cell parameters a = 8.2–8.5 Å, b = 12.1–12.4 Å, c = 14.3–14.6 Å, and β = 98–102° .

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